Tfax 568, SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tfax 568, SE: is an orange fluorescent dye known for its amine reactivity. It is widely used in various scientific applications due to its pH insensitivity over a broad range (pH 4-10) and its ability to form bright and photostable conjugates with proteins and antibodies . The compound is particularly suitable for use in flow cytometry, two-photon excitation microscopy, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tfax 568, SE involves the reaction of a carboxylic acid derivative with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester . The reaction conditions generally require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the formation of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The final product is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Tfax 568, SE primarily undergoes substitution reactions due to its amine-reactive NHS ester group . This allows it to form stable conjugates with primary amines present in proteins and antibodies .
Common Reagents and Conditions:
Major Products: The major products of these reactions are highly luminous and photostable conjugates of this compound with proteins or antibodies .
Scientific Research Applications
Chemistry: Tfax 568, SE is used in various chemical assays to label and track molecules due to its bright fluorescence and stability .
Biology: In biological research, this compound is employed to label proteins and antibodies, facilitating the study of cellular processes through techniques like flow cytometry and microscopy .
Medicine: The dye is used in medical research to label antibodies for diagnostic purposes, including the detection of specific biomarkers in diseases .
Industry: In industrial applications, this compound is used in the development of diagnostic kits and other products that require fluorescent labeling .
Mechanism of Action
Tfax 568, SE exerts its effects through its amine-reactive NHS ester group, which forms covalent bonds with primary amines in proteins and antibodies . This results in the formation of stable, fluorescent conjugates that can be used for various detection and imaging purposes . The molecular targets are primarily the amine groups in proteins and antibodies, and the pathways involved include the formation of amide bonds .
Comparison with Similar Compounds
Alexa Fluor 568: Another orange fluorescent dye with similar applications but different spectral properties.
Rhodamine Red: A red fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness: Tfax 568, SE is unique due to its exceptional brightness, photostability, and pH insensitivity over a broad range . These properties make it particularly suitable for advanced imaging techniques such as super-resolution microscopy .
Biological Activity
TFAX 568, SE is an orange fluorescent dye known for its high brightness and stability, making it particularly useful in various biological applications. It exhibits pH insensitivity across a broad range (pH 4-10), which enhances its utility in diverse experimental conditions. The compound's molecular formula is C₃₆H₃₄N₆O₁₀S₂, with a molecular weight of 853.02 g/mol. Its excitation peak is at 572 nm and emission peak at 598 nm, placing it within the orange fluorescence spectrum .
This compound primarily participates in substitution reactions due to its amine-reactive N-hydroxysuccinimide (NHS) ester group. This reactivity allows it to form stable conjugates with amine-containing biomolecules, facilitating the labeling of proteins and other macromolecules for imaging purposes. The bioconjugates formed retain the fluorescent properties of this compound, making it a valuable tool in biological research .
Applications
This compound is widely used in several key biological techniques:
- Fluorescent Microscopy : Enables visualization of cellular structures and processes.
- Flow Cytometry : Assists in analyzing the physical and chemical characteristics of cells or particles.
- Multicolor Imaging Studies : Its compatibility with other fluorescent dyes allows for comprehensive studies of complex biological systems.
The compound has been utilized to label proteins involved in cellular signaling pathways, allowing researchers to visualize protein localization and interactions within live cells .
Comparative Analysis with Similar Compounds
The following table compares this compound with other fluorescent dyes based on their excitation and emission peaks:
Compound Name | Excitation Peak (nm) | Emission Peak (nm) | Unique Features |
---|---|---|---|
This compound | 572 | 598 | High brightness, pH insensitivity |
AF 568 Azide | 572 | 598 | Highly efficient for click chemistry applications |
BDP 558/568 Maleimide | 558 | 568 | Maleimide derivative for thiol group modification |
Sulfo-Cyanine3 | 550 | 570 | Water-soluble near-infrared dye for TCO ligation |
This compound stands out due to its broad pH insensitivity and photostability, making it particularly advantageous for long-term imaging studies .
Study on Protein Localization
In a study examining the localization of signaling proteins in E. coli, researchers utilized this compound to label specific proteins. The results demonstrated that the dye effectively highlighted protein interactions within living cells, providing insights into cellular processes such as division and signaling pathways. The stability of the dye allowed for extended observation periods without significant photobleaching.
Multicolor Imaging in Cellular Studies
Another significant application involved using this compound alongside other fluorescent dyes to conduct multicolor imaging studies. This approach enabled researchers to visualize multiple cellular components simultaneously. The findings emphasized the dye's compatibility with other fluorescent markers, enhancing the understanding of complex interactions within cellular environments .
Properties
Molecular Formula |
C39H39N3O12S2 |
---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
1-(2-oxopropyl)pyrrolidine-2,5-dione;2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C32H30N2O9S2.C7H9NO3/c1-31(2)13-17(15-44(37,38)39)21-9-23-27(11-25(21)33-31)43-28-12-26-22(18(16-45(40,41)42)14-32(3,4)34-26)10-24(28)29(23)19-7-5-6-8-20(19)30(35)36;1-5(9)4-8-6(10)2-3-7(8)11/h5-14,33H,15-16H2,1-4H3,(H,35,36)(H,37,38,39)(H,40,41,42);2-4H2,1H3 |
InChI Key |
LKZFGQNLMJJZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)CCC1=O.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.